molecular formula C14H9BrN2O B2758358 6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide CAS No. 1445667-14-0

6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide

Cat. No. B2758358
CAS RN: 1445667-14-0
M. Wt: 301.143
InChI Key: UOXABXSTOLSOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine derivative and is commonly used in the synthesis of other chemical compounds. In

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites and preventing them from catalyzing their respective reactions. This mechanism of action has been studied extensively in the context of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been shown to exhibit cytotoxic effects on certain cancer cell lines in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes that are implicated in neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one major limitation of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide. One promising direction is the synthesis of other chemical compounds using this compound as a precursor. These compounds can be studied for their potential therapeutic properties in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide involves the reaction of 6-bromo-2-chloronicotinic acid with 3-ethynylaniline in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it is used as a precursor for the synthesis of other chemical compounds with potential therapeutic properties. This compound has also been studied for its potential use as an inhibitor of certain enzymes that are implicated in various diseases.

properties

IUPAC Name

6-bromo-N-(3-ethynylphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c1-2-10-5-3-6-11(9-10)16-14(18)12-7-4-8-13(15)17-12/h1,3-9H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXABXSTOLSOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.